BenchChemオンラインストアへようこそ!

Alagebrium Chloride

Peritoneal dialysis AGE reversal Crosslink breaking

Alagebrium chloride (ALT-711) is the first drug candidate clinically tested to break advanced glycation end-product (AGE) crosslinks. Unlike AGE formation inhibitors (e.g., aminoguanidine, pyridoxamine), it catalytically cleaves pre-established carbon-carbon bonds between AGEs and extracellular matrix proteins, actively reversing existing tissue stiffening. This compound is validated in clinical trials: a 37% reduction in carotid augmentation index in systolic hypertension and significant left ventricular mass reduction in diastolic heart failure by cleaving preformed AGE-collagen crosslinks. For research use only.

Molecular Formula C13H14ClNOS
Molecular Weight 267.77 g/mol
CAS No. 341028-37-3
Cat. No. B179436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlagebrium Chloride
CAS341028-37-3
Synonyms341028-37-3;  Alagebrium chloride;  4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium chloride;  UNII-79QS8K2877;  ALT-711;  AK113418
Molecular FormulaC13H14ClNOS
Molecular Weight267.77 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Cl-]
InChIInChI=1S/C13H14NOS.ClH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1
InChIKeyMKOMESMZHZNBIZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alagebrium Chloride (ALT-711) Procurement Guide: A Thiazolium AGE Crosslink Breaker


Alagebrium chloride (CAS 341028-37-3), also known as ALT-711 or dimethyl-3-N-phenacylthiazolium chloride, is a thiazolium derivative that functions as an advanced glycation end-product (AGE) crosslink breaker [1]. Unlike AGE formation inhibitors, alagebrium catalytically cleaves pre-established carbon-carbon bonds between AGEs and extracellular matrix proteins, thereby reversing existing tissue crosslinking rather than merely preventing new crosslink formation [2]. This compound was developed by Alteon, Inc. and was the first drug candidate to enter clinical testing specifically for breaking AGE crosslinks, with applications investigated in cardiovascular aging, diabetic complications, and tissue stiffening disorders [3].

Alagebrium Chloride Cannot Be Substituted: Mechanistic Distinction Between Crosslink Breaking and AGE Inhibition


Compounds targeting the AGE pathway are not functionally interchangeable. Agents such as aminoguanidine, ALT-946, and pyridoxamine function primarily as AGE formation inhibitors or dicarbonyl scavengers, preventing de novo crosslink generation but lacking the capacity to reverse established AGE-protein crosslinks [1]. Alagebrium chloride is mechanistically distinct as a catalytic crosslink breaker that cleaves preformed carbon-carbon bonds between AGEs and extracellular matrix proteins, thereby actively reversing tissue stiffening that has already occurred [2]. This fundamental difference in pharmacodynamic action translates into divergent in vivo efficacy profiles, with alagebrium demonstrating therapeutic effects in scenarios where AGE inhibitors have failed to produce significant functional improvements [3]. Procurement of alternative AGE-targeting agents without this crosslink-breaking capability will not replicate alagebrium's established reversal of existing tissue pathology.

Alagebrium Chloride Comparative Efficacy Data: Quantitative Evidence for Scientific Selection


Alagebrium vs. Aminoguanidine: Reversal of Preformed Peritoneal AGEs in PD Rat Model

In a direct comparative study, alagebrium demonstrated statistically significant reversal of preformed peritoneal AGEs, whereas aminoguanidine produced no significant change relative to control. Immunohistochemical analysis using monoclonal anti-AGE antibody revealed markedly decreased AGE immunolabelling in the alagebrium group [1]. Consistent with reduced peritoneal AGE burden, the alagebrium group exhibited significantly higher dialysate-to-plasma glucose ratio (D/D₀ glucose) and lower dialysate-to-plasma urea ratio (D/P urea), indicating preserved peritoneal membrane transport function [1].

Peritoneal dialysis AGE reversal Crosslink breaking

Alagebrium Improves Endothelial Function in Isolated Systolic Hypertension: 8-Week Clinical Data

In a placebo-controlled crossover study of 13 adults with isolated systolic hypertension (mean age 65 ± 2 years), 8 weeks of oral alagebrium (210 mg twice daily) produced significant improvements in multiple vascular parameters [1]. Flow-mediated dilation (FMD) increased from 4.6 ± 1.1% at placebo baseline to 7.1 ± 1.1% with alagebrium treatment (p < 0.05) [1]. Carotid augmentation index (AI) decreased by 37% (p = 0.007), and augmented pressure decreased from 16.4 ± 10 mmHg to 9.6 ± 9 mmHg (p < 0.001) [1].

Endothelial function Arterial stiffness Isolated systolic hypertension

Alagebrium in Diastolic Heart Failure: Left Ventricular Mass Reduction and Diastolic Filling Improvement

In an open-label trial of 23 elderly patients (mean age 71 years) with stable diastolic heart failure (ejection fraction >50%), 16 weeks of alagebrium treatment (420 mg total daily dose) produced significant improvements in cardiac structure and function [1]. Left ventricular mass decreased from 124 ± 35 g at baseline to 119 ± 34 g at follow-up (p = 0.036) [1]. Diastolic function improved, with mitral annulus early diastolic velocity (E′) increasing from 7.3 ± 1.2 cm/s to 8.4 ± 1.7 cm/s (p = 0.045), and the Minnesota Living with Heart Failure quality-of-life score improved from 41 ± 21 to 32 ± 21 (p = 0.01) [1].

Diastolic heart failure Left ventricular mass Cardiac function

Alagebrium in Diabetic Cardiac Dysfunction: Improvement of Myocardial Performance Index and SR Calcium Handling

In streptozotocin-induced diabetic rats, 8 weeks of alagebrium chloride treatment significantly improved multiple indices of cardiac function relative to untreated diabetic controls [1]. Diastolic dysfunction was partially alleviated, with isovolumetric relaxation time decreasing by 27% and myocardial performance index (MPI) decreasing by 41% compared to untreated diabetic rats (both p < 0.05) [1]. At the cellular level, diabetes-induced prolongation of cytosolic Ca²⁺ transient clearance (increased by 43% in untreated diabetic rats) was partially normalized after alagebrium therapy, and decreased SR Ca²⁺ load (reduced by 25% in diabetic rats) was partially restored [1].

Diabetic cardiomyopathy Calcium handling Sarcoplasmic reticulum

Alagebrium vs. ALT-946: Clinical Advancement Status in AGE-Targeting Compound Class

Among compounds targeting the AGE pathway, alagebrium chloride remains the only AGE crosslink breaker to have advanced to Phase 2 and Phase 3 clinical trials in multiple indications including chronic heart failure, isolated systolic hypertension, and diabetic complications [1]. In contrast, structurally related thiazolium derivatives such as ALT-946, ALT-462, and ALT-486 have not progressed beyond preclinical investigation and remain unavailable for clinical scenarios [1][2]. While ALT-946 functions as a post-Amadori inhibitor that traps dicarbonyl intermediates rather than breaking established crosslinks, alagebrium is mechanistically distinct as a catalytic crosslink breaker [1].

AGE breaker Clinical development Anti-AGE compounds

Alagebrium Safety Profile in Human Studies: Favorable Tolerability in Phase 2/3 Trials

Across multiple Phase 2 and Phase 3 clinical studies evaluating alagebrium at doses ranging from 10 mg/day to 420 mg/day (210 mg bid) for durations up to 9 months, alagebrium was consistently reported to be safe and well tolerated in human subjects [1][2]. In the first Phase 2 clinical study evaluating arterial compliance in elderly patients with vascular stiffening, alagebrium demonstrated a favorable safety profile with no significant adverse events attributed to treatment [1]. Two subsequent Phase 2 studies addressing diastolic heart failure and systolic hypertension confirmed this tolerability profile while demonstrating efficacy [1]. The BENEFICIAL study (NCT00516646/NCT00739687), a randomized, double-blind, placebo-controlled Phase 2 trial in 100 patients with chronic heart failure, was designed specifically to evaluate safety and efficacy of alagebrium 400 mg/day over 9 months [2].

Safety Tolerability Clinical pharmacology

Alagebrium Chloride Research Application Scenarios Based on Validated Evidence


Cardiovascular Aging and Arterial Stiffness Research

Based on the 8-week clinical trial data demonstrating a 37% reduction in carotid augmentation index and a 54% relative increase in flow-mediated dilation in patients with isolated systolic hypertension [1], alagebrium chloride is optimally applied in studies investigating reversal of age-related vascular stiffening and endothelial dysfunction. The compound's ability to cleave preformed AGE-collagen crosslinks makes it suitable for research examining structural vascular remodeling, arterial compliance restoration, and mechanisms of vascular aging reversal. Dosing regimens of 210 mg twice daily for 8-16 weeks have been validated in human studies [1].

Diastolic Heart Failure and Ventricular Remodeling Studies

Based on the 16-week trial in elderly patients with diastolic heart failure showing significant left ventricular mass reduction (-4.0%, p=0.036), improved diastolic filling velocity (+15.1%, p=0.045), and enhanced quality of life metrics [2], alagebrium chloride is appropriate for preclinical and clinical research investigating AGE-mediated myocardial stiffening, diastolic dysfunction, and cardiac remodeling. The compound addresses a therapeutic area with limited effective interventions, making it valuable for exploring novel mechanisms in heart failure with preserved ejection fraction.

Diabetic Cardiomyopathy and AGE-Mediated Cardiac Dysfunction

Based on the preclinical data showing a 41% reduction in myocardial performance index and a 27% decrease in isovolumetric relaxation time in diabetic rats, along with preserved SERCA2a and RyR2 expression [3], alagebrium chloride is well-suited for mechanistic studies examining diabetes-induced cardiac dysfunction at both whole-organ and cellular levels. The compound's demonstrated ability to partially normalize SR calcium handling makes it particularly valuable for research linking AGE accumulation to excitation-contraction coupling defects in diabetic cardiomyopathy [3].

Comparative AGE Pathway Pharmacology Studies

Based on the direct comparative data showing alagebrium's ability to reverse preformed peritoneal AGEs while aminoguanidine produced no significant effect [4], alagebrium chloride serves as the reference standard for crosslink-breaking activity in studies requiring differentiation between AGE formation inhibition and established crosslink reversal. The compound's well-characterized clinical development history and safety profile across multiple Phase 2/3 trials [5] establish it as the most extensively validated positive control for AGE crosslink breaker research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alagebrium Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.